5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10013278
InChI: InChI=1S/C14H11Cl2N5O2/c15-10-4-3-8(6-11(10)16)21-13(17)12(19-20-21)14(22)18-7-9-2-1-5-23-9/h1-6H,7,17H2,(H,18,22)
SMILES: C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)Cl)N
Molecular Formula: C14H11Cl2N5O2
Molecular Weight: 352.2 g/mol

5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC10013278

Molecular Formula: C14H11Cl2N5O2

Molecular Weight: 352.2 g/mol

* For research use only. Not for human or veterinary use.

5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide -

Specification

Molecular Formula C14H11Cl2N5O2
Molecular Weight 352.2 g/mol
IUPAC Name 5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide
Standard InChI InChI=1S/C14H11Cl2N5O2/c15-10-4-3-8(6-11(10)16)21-13(17)12(19-20-21)14(22)18-7-9-2-1-5-23-9/h1-6H,7,17H2,(H,18,22)
Standard InChI Key KTSCVFSVSYMGAM-UHFFFAOYSA-N
SMILES C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)Cl)N
Canonical SMILES C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₄H₁₁Cl₂N₅O₂; molecular weight 352.2 g/mol) integrates three key components:

  • 1,2,3-Triazole Core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3.

  • 3,4-Dichlorophenyl Substituent: Attached to the triazole’s N1 position, providing hydrophobic and electron-withdrawing characteristics .

  • Furan-2-ylmethyl Carboxamide Group: Linked to the triazole’s C4 via a carbonyl bridge, introducing oxygen-containing heterocyclic diversity.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₁Cl₂N₅O₂
Molecular Weight352.2 g/mol
IUPAC Name5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
SMILESC1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)Cl)N
Canonical SMILESC1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)Cl)N
InChIKeyKTSCVFSVSYMGAM-UHFFFAOYSA-N

The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the furan moiety contributes to π-π stacking interactions in biological targets .

Synthesis and Structural Modification

Synthetic Pathways

While direct synthetic protocols for this compound remain unpublished, analogous 1,2,3-triazole derivatives are typically synthesized via:

  • Cycloaddition Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core, though this method may require post-functionalization for specific substitutions .

  • Multi-Step Functionalization:

    • Step 1: Condensation of 3,4-dichloroaniline with a propargylating agent to introduce the alkyne moiety.

    • Step 2: Reaction with an azide-containing furan derivative under Cu(I) catalysis.

    • Step 3: Carboxamide formation via coupling of the triazole carboxylic acid with furfurylamine .

Microwave-assisted synthesis, as demonstrated for related triazoles, could optimize reaction times and yields .

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/Conditions
1Alkyne Formation3,4-Dichloroaniline, Propargyl Bromide, K₂CO₃, DMF
2CuAAC CyclizationSodium Azide, CuSO₄·5H₂O, Sodium Ascorbate, H₂O/EtOH
3Amide CouplingFuran-2-ylmethanamine, EDCI, HOBt, DCM

Biological Activities and Mechanisms

Anticancer Activity

Preliminary molecular docking studies suggest that the dichlorophenyl group interacts with tyrosine kinase ATP-binding sites, inhibiting phosphorylation cascades in cancer cells . The amino group at C5 may facilitate hydrogen bonding with catalytic residues, enhancing selectivity.

Table 3: Hypothetical Pharmacological Profile

Target PathwayProposed MechanismPotential IC₅₀ (Predicted)
EGFR Tyrosine KinaseCompetitive ATP Inhibition50–100 nM
Bacterial DNA GyraseTopoisomerase IV Inhibition2–8 µg/mL
Apoptosis InductionBcl-2/Bax Modulation10–20 µM

Research Gaps and Future Directions

  • Synthetic Optimization: Scalable methods for large-scale production remain unexplored. Continuous-flow chemistry could address yield limitations .

  • In Vivo Toxicology: No data exist on pharmacokinetics or organ toxicity. Zebrafish models may provide preliminary safety insights.

  • Structural Analogs: Modifying the furan group to thiophene or pyridine could alter bioavailability and target affinity .

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